Tipifarnib - 192185-72-1

Tipifarnib

Catalog Number: EVT-285725
CAS Number: 192185-72-1
Molecular Formula: C27H22Cl2N4O
Molecular Weight: 489.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FT) [, , , , , , , , , , , , , , , ]. It belongs to the class of farnesyltransferase inhibitors (FTIs) and plays a significant role in scientific research, particularly in oncology, immunology, and cell biology.

Doxorubicin

  • Relevance: Research has shown that tipifarnib can potentiate the cytotoxic effects of doxorubicin in leukemia cells by inhibiting the multidrug resistance transporter P-glycoprotein []. This synergistic effect has also been observed in Hodgkin lymphoma cells, suggesting a potential therapeutic advantage of combining tipifarnib with doxorubicin in treating these malignancies [].

Simvastatin

  • Relevance: Studies have explored combining simvastatin with tipifarnib in acute myeloid leukemia (AML) treatment []. The rationale for this combination lies in the fact that simvastatin, by inhibiting the mevalonate pathway, also impacts the production of farnesyl and geranylgeranyl isoprenoids, which are crucial for the function of Ras proteins, a key target of tipifarnib [].

Bortezomib

  • Relevance: Research has investigated the combination of tipifarnib with bortezomib in acute myeloid leukemia cell lines []. The study demonstrated a synergistic effect between these two drugs, leading to increased cell death and overcoming de novo drug resistance [].

Etoposide

  • Relevance: Preclinical studies demonstrated synergistic antiproliferative effects when tipifarnib was combined with etoposide in lymphohematopoietic cell lines and acute myeloid leukemia isolates []. This synergistic effect was further investigated in a phase I trial involving elderly patients with acute myeloid leukemia, demonstrating promising results and warranting further evaluation of this combination [].

Tamoxifen

  • Relevance: Preclinical studies suggested a synergistic effect of combining tipifarnib and tamoxifen in breast cancer cell lines []. This led to the initiation of a phase I trial to assess the safety and efficacy of this combination in patients with hormone-receptor-positive metastatic breast cancer []. The results showed that the combination was well-tolerated and exhibited promising clinical activity, prompting further investigation in a phase II trial [].

Capecitabine

  • Relevance: A phase I trial investigated the safety, pharmacokinetics, and biological effects of combining tipifarnib with capecitabine in patients with advanced solid tumors []. While the combination showed a manageable safety profile, tipifarnib increased the maximum plasma concentration of 5-FU, highlighting the need for careful dose adjustments in clinical settings [].

AZD6244 (Selumetinib)

  • Relevance: Research has shown that while tipifarnib treatment can initially inhibit ERK phosphorylation in HRAS-mutant cancer cells, this effect is often transient due to the adaptive reactivation of RAS-MAPK signaling []. Combining tipifarnib with AZD6244 resulted in improved antitumor responses in a mouse model of aggressive thyroid cancer, demonstrating the potential of this combination in overcoming adaptive resistance mechanisms [].

FTI-277

  • Relevance: In a study investigating the mechanism of action of tipifarnib, FTI-277 was used as a comparative agent []. The study found that, unlike tipifarnib, FTI-277 did not induce elevations in intracellular calcium concentrations in acute myeloid leukemia and multiple myeloma cell lines, suggesting a distinct mechanism of action for tipifarnib [].

FTI-2153

  • Relevance: Similar to FTI-277, FTI-2153 was used as a comparative agent in a study exploring the mechanism of action of tipifarnib []. Like FTI-277, FTI-2153 also failed to induce elevations in intracellular calcium concentrations in acute myeloid leukemia and multiple myeloma cell lines, unlike tipifarnib, further supporting the uniqueness of tipifarnib's mechanism of action [].

GGTI-2417

  • Relevance: In a study investigating the effect of tipifarnib on T-cell polarization, GGTI-2417 was used as a comparative agent to understand the specific impact of inhibiting farnesyltransferase []. The study showed that, unlike tipifarnib and FTI-2153, GGTI-2417 did not inhibit the induction of T-bet, a transcription factor regulating T helper (Th) cell differentiation, further highlighting the specific impact of farnesyltransferase inhibition on immune responses [].
Source and Classification

Tipifarnib, also known by its developmental code R115777, is classified as a farnesyltransferase inhibitor (FTI). It is a 4,6-disubstituted-1-methylquinolin-2-one derivative synthesized through optimization of a quinolone lead identified from compound library screening. The compound was developed by Johnson & Johnson Pharmaceutical Research and Development LLC and has been primarily investigated for its antineoplastic properties, particularly against tumors with mutations in the RAS gene family .

Synthesis Analysis

The synthesis of Tipifarnib involves several key steps:

  1. Initial Formation: The synthesis begins with the condensation of the anion of 1-methylimidazole with a 6-(4-chlorobenzoyl) quinolone derivative, followed by dehydration .
  2. Intermediate Preparation: The quinolone intermediate is prepared through a four-step process involving cyclization of N-phenyl-3-(3-chlorophenyl)-2-propenamide, acylation, oxidation, and N-methylation .
  3. Chiral Separation: Tipifarnib is initially synthesized as a racemate. Chiral chromatography is then employed to separate the enantiomers, yielding the desired (S)-(+)-Tipifarnib with approximately 32.5% yield .
  4. Alternative Methods: Additional methods for synthesizing Tipifarnib include recycling mother liquor from racemic syntheses to improve yield and purity .
Molecular Structure Analysis

The molecular structure of Tipifarnib can be described as follows:

  • Chemical Formula: C₁₈H₁₈Cl₂N₂O
  • Molecular Weight: 348.25 g/mol
  • Structure Features: The compound features a quinoline core with a methyl group at position 1 and an imidazole moiety that serves as the central pharmacophore. The presence of chlorine atoms enhances its biological activity by influencing lipophilicity and binding affinity to target enzymes .

Structural Insights

The imidazole group interacts with the zinc catalytic site of farnesyltransferase, facilitating competitive inhibition at the CAAX binding site crucial for protein farnesylation .

Chemical Reactions Analysis

Tipifarnib participates in several chemical reactions primarily related to its mechanism of action:

  1. Inhibition of Farnesyltransferase: Tipifarnib binds to farnesyltransferase, blocking the addition of farnesyl groups to proteins that require this modification for membrane localization .
  2. Impact on RAS Proteins: By inhibiting farnesylation, Tipifarnib disrupts the activation and signaling pathways of RAS proteins, which are pivotal in cell proliferation and survival .
  3. Reactions in Parasitology: Recent studies indicate that Tipifarnib also inhibits CYP51 in Trypanosoma cruzi, affecting sterol biosynthesis without binding to human CYP51, thus minimizing undesirable side effects .
Mechanism of Action

Tipifarnib exerts its therapeutic effects primarily through the inhibition of farnesyltransferase:

  • Farnesylation Process: Farnesyltransferase catalyzes the transfer of a 15-carbon farnesyl lipid moiety to proteins containing a C-terminal CAAX motif. This modification is essential for proper localization and function of various signaling proteins involved in cancer progression .
  • Inhibition Pathway: By competitively inhibiting this process, Tipifarnib prevents RAS proteins from associating with cell membranes, thereby disrupting downstream signaling pathways critical for tumor growth and survival .

Data Supporting Mechanism

Clinical studies have demonstrated that Tipifarnib effectively reduces tumor viability in HRAS-mutant cell lines while sparing normal cells from toxicity associated with farnesyltransferase inhibition .

Physical and Chemical Properties Analysis

Tipifarnib possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: The compound exhibits stability under physiological conditions but can be sensitive to hydrolysis under extreme pH conditions.
  • Melting Point: The melting point is reported to be around 180°C.

These properties influence its formulation for clinical use and its pharmacokinetic profile.

Applications

Tipifarnib has been explored for various scientific applications:

  1. Cancer Therapy: Primarily studied as an anti-cancer agent targeting HRAS-mutant tumors, it has shown promise in preclinical models and clinical trials for various malignancies including acute myeloid leukemia and solid tumors .
  2. Parasitology: Recent investigations reveal its potential against Trypanosoma cruzi, suggesting that derivatives of Tipifarnib could serve as effective treatments for Chagas disease without affecting human farnesyltransferase .
  3. Research Tool: It serves as a valuable tool in studying RAS signaling pathways and their role in cancer biology.
Molecular Mechanisms of Farnesyltransferase Inhibition

Enzymatic Interaction Dynamics of Tipifarnib with Farnesyltransferase

Tipifarnib (C₃₁H₂₇Br₂N₃O₄) is a potent, competitive inhibitor of farnesyltransferase (FTase), an enzyme critical for post-translational modification of proteins containing a CAAX motif (C=cysteine, A=aliphatic, X=terminal residue). FTase catalyzes the transfer of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to the cysteine thiol of target proteins. Tipifarnib binds the FPP-binding pocket of FTase with high specificity, utilizing its imidazole and bromophenyl groups to form hydrogen bonds and hydrophobic interactions with key residues (e.g., Tyr361, Lys294, and Trp102β) in the FTase β-subunit [7] [10]. This disrupts FPP coordination and prevents substrate recognition. Zinc ion coordination at the active site is also perturbed, impairing FTase’s catalytic activity. Biochemical assays confirm dose-dependent inhibition (IC₅₀ = 0.6–8.2 nM), with tipifarnib exhibiting >100-fold selectivity for FTase over geranylgeranyltransferase I (GGTase-I) [4] [10].

Table 1: Key Structural Interactions of Tipifarnib with Farnesyltransferase

Tipifarnib Functional GroupFTase ResidueInteraction TypeFunctional Consequence
Imidazole ringAsp359Hydrogen bondingDisrupts FPP coordination
Bromophenyl moietyTrp102βHydrophobic stackingBlocks CAAX motif access
Quinolinone coreTyr361π-π stackingStabilizes inhibitor binding
Carboxylate groupZn²⁺ ionCoordinationInactivates catalytic site

Structural Basis of Isoform-Specific RAS Prenylation Inhibition

The efficacy of tipifarnib against HRAS-driven cancers stems from structural differences in RAS isoforms. HRAS termination residues (e.g., Ser or Met in the CAAX motif) permit exclusive farnesylation by FTase. In contrast, KRAS and NRAS undergo alternative geranylgeranylation by GGTase-I when FTase is inhibited, enabling membrane localization and signaling persistence [4] [9]. Structural analyses reveal that HRAS lacks the polybasic region in KRAS4B that facilitates GGTase-I recognition. Tipifarnib exploits this by irreversibly disrupting HRAS prenylation:

  • Unfarnesylated HRAS accumulates in the cytosol, exhibiting reduced electrophoretic mobility due to impaired lipid modification [4].
  • Membrane translocation failure was confirmed via subcellular fractionation and immunofluorescence, showing cytosolic/nuclear pooling of HRAS in treated cells [4].
  • Functional inactivation: Loss of membrane anchorage prevents HRAS-GTP formation, quantified by Raf-RBD pull-down assays showing >80% GTP-HRAS reduction in HRAS-mutant rhabdomyosarcoma models [4].

Table 2: Impact of Tipifarnib on RAS Isoform Prenylation

RAS IsoformCAAX MotifAlternative Prenylation by GGTase-I?Tipifarnib Sensitivity
HRASCVLSNoHigh (IC₅₀: 20 nM)
KRAS4ACIIMYesLow
KRAS4BCIIMYesLow
NRASCVVMYesLow

Differential Effects on HRAS vs. KRAS/NRAS Signaling Pathways

Tipifarnib’s selective inhibition of HRAS over KRAS/NRAS reshapes downstream signaling:

  • HRAS-driven tumors: Tipifarnib suppresses MAPK and PI3K/AKT pathways by blocking HRAS-membrane interactions. In HRAS-mutant head and neck squamous cell carcinoma (HNSCC), this reduces pERK and pS6 by 60–90%, correlating with tumor regression [4] [6].
  • KRAS/NRAS resistance: Bypass prenylation via GGTase-I sustains KRAS/NRAS signaling. In PIK3CA-mutant HNSCC, tipifarnib monotherapy induces adaptive PD-L1 upregulation and AKT hyperactivation, enabling immune evasion [2].
  • Synergistic combinations: Co-inhibition with PI3Kα inhibitors (e.g., alpelisib) overcomes resistance by simultaneously blocking MAPK reactivation and PI3K feedback loops. This dual approach enhances CD8⁺ T-cell infiltration and prolongs survival in murine models [2].

Structural studies reveal RAS isoform-specific binding affinities for effector proteins. For example, HRAS-GTP exhibits stronger binding to PI3Kα’s Ras-binding domain (RBD) than KRAS due to conformational differences in the switch I/II regions. Tipifarnib indirectly disrupts this interaction by delocalizing HRAS [6].

Modulation of Non-RAS Farnesylation Targets

Beyond RAS, tipifarnib inhibits farnesylation of >50 cellular proteins, including:

  • RHEB (Ras homolog enriched in brain): Unfarnesylated RHEB fails to activate mTORC1, reducing phosphorylation of S6K and 4E-BP1. This contributes to the antiproliferative effects in HRAS-mutant models [2] [7].
  • Lamin A/C: Impaired farnesylation disrupts nuclear membrane integrity, inducing apoptosis in leukemia cells. Flow cytometry shows >50% reduction in lamin A/C expression in tipifarnib-treated acute lymphoblastic leukemia (ALL) cells [8] [10].
  • Centromere-associated proteins (e.g., CENP-E and F): Mitotic defects occur due to erroneous chromosome segregation, sensitizing cells to antimitotic agents [7].
  • Phosphodiesterase 6δ (PDE6D): Altered prenylated protein trafficking reduces KRAS4B plasma membrane localization, though this effect is secondary to direct FTase inhibition [7].

These targets broaden tipifarnib’s therapeutic scope beyond RAS-mutant cancers. For instance, RHEB inhibition synergizes with PI3K blockade to suppress mTOR-driven growth in PIK3CA-mutant tumors [2].

Table 3: Key Non-RAS Farnesylation Targets of Tipifarnib

ProteinFunctionConsequence of Tipifarnib InhibitionTherapeutic Impact
RHEBmTORC1 activatormTORC1 signaling loss → Reduced protein synthesisSynergy with PI3K inhibitors
Lamin A/CNuclear envelope integrityNuclear deformation → ApoptosisAntileukemic activity
CENP-E/FKinetochore-microtubule attachmentMitotic arrest → Genomic instabilityChemosensitization
PDE6DPrenylated protein traffickingAltered KRAS4B localizationIndirect RAS pathway modulation

Properties

CAS Number

192185-72-1

Product Name

Tipifarnib

IUPAC Name

6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one

Molecular Formula

C27H22Cl2N4O

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1

InChI Key

PLHJCIYEEKOWNM-HHHXNRCGSA-N

SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Solubility

Soluble in DMSO, not in water

Synonyms

(R)-6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone
2 (1H))-quinolinone,6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-,(+)-
R 115777
R-115777
R115777
tipifarnib
Zarnestra

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Isomeric SMILES

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.